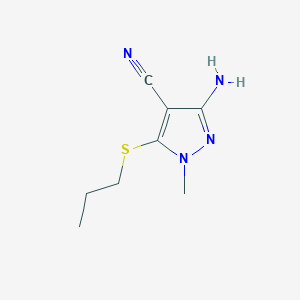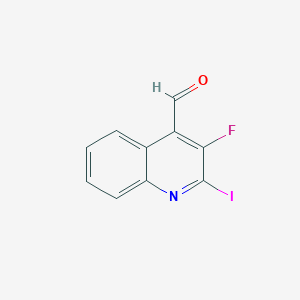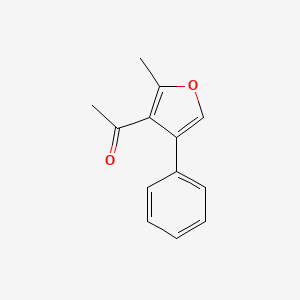
1-(2-Methyl-4-phenylfuran-3-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-4-phenylfuran-3-YL)ethanone is an organic compound with the molecular formula C13H12O2 It is a furan derivative, characterized by a furan ring substituted with a methyl group at the 2-position and a phenyl group at the 4-position, along with an ethanone group at the 3-position
Métodos De Preparación
The synthesis of 1-(2-Methyl-4-phenylfuran-3-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methylfuran with benzaldehyde in the presence of a base to form the intermediate 2-methyl-4-phenylfuran. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Methyl-4-phenylfuran-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2-Methyl-4-phenylfuran-3-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-4-phenylfuran-3-YL)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The furan ring and phenyl group contribute to its binding affinity and specificity, while the ethanone group can undergo metabolic transformations, leading to active metabolites .
Comparación Con Compuestos Similares
1-(2-Methyl-4-phenylfuran-3-YL)ethanone can be compared with other similar compounds such as:
2-Methyl-4-phenylfuran: Lacks the ethanone group, resulting in different chemical reactivity and applications.
1-(2-Methyl-4-phenylfuran-3-YL)propanone: Has a longer carbon chain, which may affect its physical properties and reactivity.
4-Phenylfuran-3-YL)ethanone:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
52403-77-7 |
|---|---|
Fórmula molecular |
C13H12O2 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
1-(2-methyl-4-phenylfuran-3-yl)ethanone |
InChI |
InChI=1S/C13H12O2/c1-9(14)13-10(2)15-8-12(13)11-6-4-3-5-7-11/h3-8H,1-2H3 |
Clave InChI |
ZIZFARLXOVDVNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CO1)C2=CC=CC=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


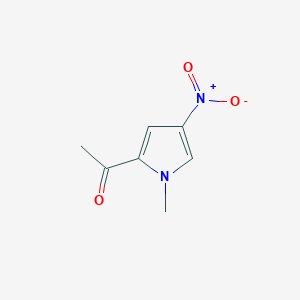

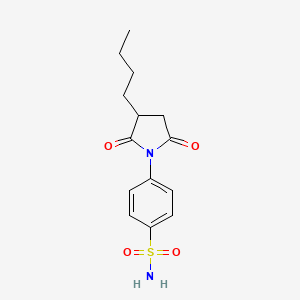
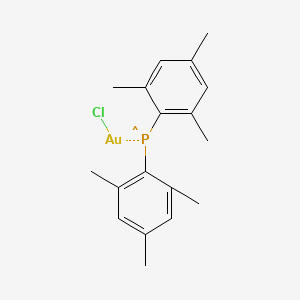

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12881688.png)
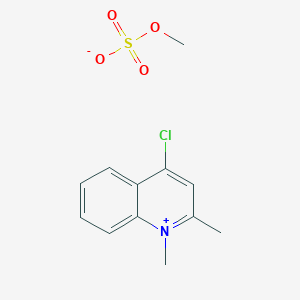
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)

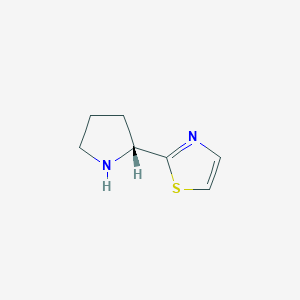
![2-(furan-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B12881718.png)
